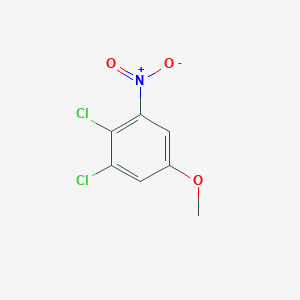

3,4-Dichloro-5-nitroanisole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

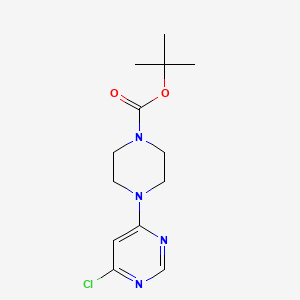

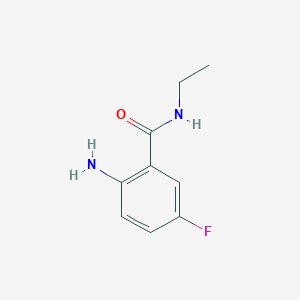

3,4-Dichloro-5-nitroanisole is a chemical compound used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors . It is also used in the synthesis of niclosamide, a molluscicide . This compound is considered a black-listed substance due to its poor biodegradability .

Synthesis Analysis

The synthesis of this compound involves several steps. The first step is a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .Molecular Structure Analysis

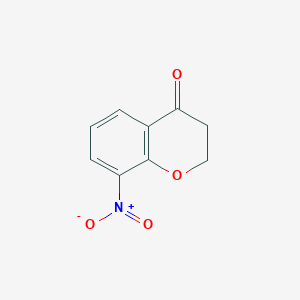

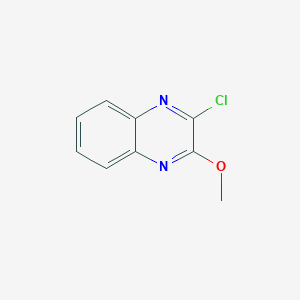

The molecular structure of this compound is complex. The average mass of the molecule is around 207.014 Da . The molecule consists of several functional groups including nitro, chloro, and methoxy groups .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. One of the key reactions is the nitration of the anisole group, which is followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .科学的研究の応用

Spectral and Structural Analysis

- Spectral Investigations and Electronic Properties : Studies on compounds similar to 3,4-Dichloro-5-nitroanisole, like 5-chloro-2-nitroanisole, involve spectral investigations using techniques like FTIR, FT-Raman, UV, and NMR. These studies help understand the structural, spectroscopic, and electronic properties of these compounds, including their reactivity descriptors and nonlinear optical material potentials (Meenakshi, 2017).

Chemical Analysis and Safety

- Workplace Air Analysis : Research on 2-nitroanisole, a compound structurally related to this compound, has developed methods for determining its concentration in workplace air, highlighting its use in production environments and the importance of monitoring for occupational safety and health (Jeżewska & Woźnica, 2020).

Chemical Synthesis and Reactions

- Anomalous Reaction Behavior : A study on 3-Chloro-2-nitroanisole, a close relative of this compound, has shown unusual reactions during synthesis, highlighting the unique reactivity patterns these types of compounds can exhibit (Ried & Sell, 1980).

Environmental Impact and Transformation

- Anaerobic Coupling Reactions : Research involving compounds like 4-nitroanisole, similar to this compound, has investigated their transformation in the environment, particularly focusing on the anaerobic formation of coupling products which can impact environmental toxicity (Kadoya et al., 2018).

Photoreactive Properties

- Photoreaction Studies : The photochemical behavior of nitroaryl ethers like 4-nitroanisole provides insights into the reactivity of this compound under similar conditions, useful in understanding its potential applications in light-sensitive processes (Hartsuiker et al., 1971).

作用機序

The mechanism of action of 3,4-Dichloro-5-nitroanisole involves a series of chemical reactions. The first step is a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . The nitration step needs to be the first step, and not the bromination . Also, the conversion of the nitro group to an amine must occur last .

Safety and Hazards

3,4-Dichloro-5-nitroanisole is considered hazardous. It is suspected of causing genetic defects and is also suspected of causing cancer . It is harmful to aquatic life with long-lasting effects . Safety precautions include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and getting medical advice or attention if exposed or concerned .

特性

IUPAC Name |

1,2-dichloro-5-methoxy-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPPCTQPGJFQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。